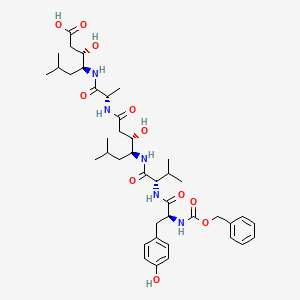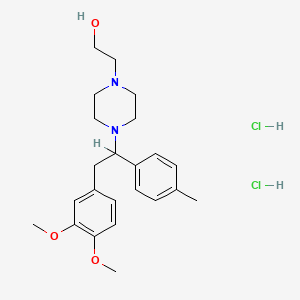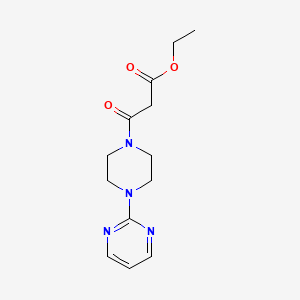
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is a chemical compound with the molecular formula C₁₃H₁₈N₄O₃ and a molecular weight of 278.311 g/mol . It is characterized by the presence of a piperazine ring, a pyrimidine ring, and an ester functional group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product. The esterification process involves the reaction of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, and halogenated compounds. These derivatives can have different chemical and biological properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoate
- Ethyl beta-oxo-4-(2-pyrimidinyl)-1-piperazinepropanoate
Uniqueness
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
164468-02-4 |
|---|---|
Molekularformel |
C13H18N4O3 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
ethyl 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C13H18N4O3/c1-2-20-12(19)10-11(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5H,2,6-10H2,1H3 |
InChI-Schlüssel |
PSHWHAAJKLYULP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






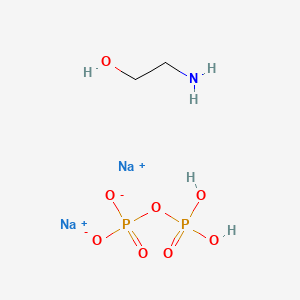
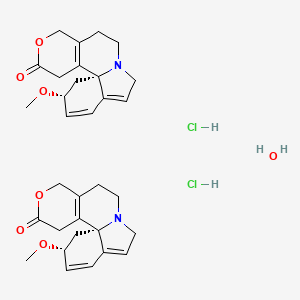
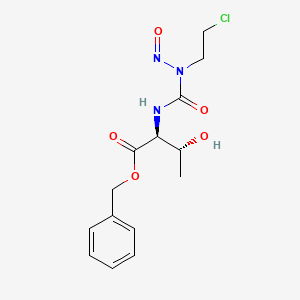
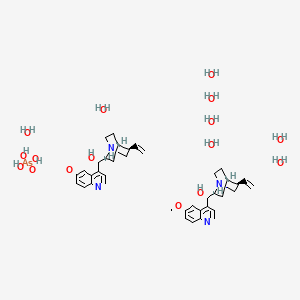


![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
